4-tert-butyl-N-(5-nitropyridin-2-yl)benzamide
Overview
Description
4-tert-butyl-N-(5-nitropyridin-2-yl)benzamide: is an organic compound with the molecular formula C16H17N3O3 and a molecular weight of 299.32 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a benzamide moiety, which is further substituted with a nitropyridinyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-(5-nitropyridin-2-yl)benzamide typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitropyridine.
Formation of Benzamide: The 5-nitropyridine is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-tert-butyl-N-(5-nitropyridin-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed:
Reduction: 4-tert-butyl-N-(5-aminopyridin-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-tert-butyl-N-(5-nitropyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(5-nitropyridin-2-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The nitro group may play a crucial role in its biological activity, potentially through redox reactions or interactions with cellular proteins.
Comparison with Similar Compounds
- 4-tert-butyl-N-(4-nitrophenyl)benzamide
- 4-tert-butyl-N-(3-nitrophenyl)benzamide
- 4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide
Comparison: 4-tert-butyl-N-(5-nitropyridin-2-yl)benzamide is unique due to the presence of the nitropyridinyl group, which imparts distinct chemical and biological properties compared to other similar compounds with nitrophenyl groups. This structural difference can influence its reactivity, solubility, and potential biological activities .
Properties
IUPAC Name |
4-tert-butyl-N-(5-nitropyridin-2-yl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-16(2,3)12-6-4-11(5-7-12)15(20)18-14-9-8-13(10-17-14)19(21)22/h4-10H,1-3H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSXNEMGBYMIDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.